2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride

Catalog No.
S716177
CAS No.
849020-96-8
M.F
C9H14ClNO2S
M. Wt
235.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochlori...

CAS Number

849020-96-8

Product Name

2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride

IUPAC Name

2-(4-methylsulfonylphenyl)ethanamine;hydrochloride

Molecular Formula

C9H14ClNO2S

Molecular Weight

235.73 g/mol

InChI

InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9-4-2-8(3-5-9)6-7-10;/h2-5H,6-7,10H2,1H3;1H

InChI Key

WVEHJGNXMCKZNO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCN.Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCN.Cl
  • Search for Biological Activity: Scientific literature databases like PubChem () don't indicate any established biological function or applications in research.
  • Limited Commercial Availability: Chemical suppliers like Sigma Aldrich () do list the compound but without any description of its use in research.

2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is a chemical compound with the molecular formula C9H14ClNO2SC_9H_{14}ClNO_2S and a molecular weight of approximately 235.73 g/mol. It is categorized as an aromatic amine, specifically a substituted phenethylamine, where a methylsulfonyl group is attached to the para position of the phenyl ring. This compound is recognized for its potential applications in various fields, including pharmaceuticals and material sciences.

The compound is characterized by its hydrochloride salt form, which enhances its solubility in water, making it suitable for biological and chemical applications. It is usually presented as a white to off-white solid and is known to exhibit skin and eye irritation properties, necessitating careful handling under safety guidelines .

As of now, there is no documented information on the mechanism of action of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride. Without knowledge of its biological activity or specific targets, this information remains elusive [, ].

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Acylation Reactions: The amino group can undergo acylation to form amides, which may alter its biological activity and properties.
  • Oxidation Reactions: The methylsulfonyl group can be oxidized under certain conditions, potentially leading to sulfone derivatives.

These reactions are significant for modifying the compound's structure to enhance its efficacy in different applications .

Research indicates that 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride exhibits various biological activities. It has been studied for its potential effects on:

  • Neurotransmitter Systems: Similar compounds have shown interaction with serotonin and dopamine receptors, suggesting possible roles in mood regulation and neurological disorders.
  • Antimicrobial Properties: Some studies indicate that derivatives of this compound may possess antimicrobial activity, although specific data on this compound's efficacy is limited.
  • Photocuring

The synthesis of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride typically involves several steps:

  • Starting Material Preparation: The synthesis begins with commercially available 4-methylsulfonylphenylacetic acid or similar derivatives.
  • Amine Formation: The acid undergoes reduction or amination processes to introduce the ethylamine group.
  • Hydrochloride Salt Formation: The final step involves reacting the free base form of the amine with hydrochloric acid to yield the hydrochloride salt.

These methods can vary based on specific laboratory protocols and desired purity levels .

The applications of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride are diverse:

  • Pharmaceutical Development: It may serve as a lead compound in drug discovery, particularly in treatments targeting neurological disorders.
  • Material Science: As a photocuring agent, it plays a role in the development of advanced materials used in coatings and adhesives.
  • Chemical Research: Its unique structure allows it to be used as a building block in organic synthesis for developing novel compounds .

Interaction studies involving 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride have focused on its binding affinity with various biological targets. Preliminary research suggests interactions with neurotransmitter receptors, which could elucidate its potential therapeutic effects. Further studies are necessary to fully understand its pharmacokinetics and pharmacodynamics.

Additionally, toxicity studies indicate that while it may cause skin and eye irritation, detailed safety profiles are still being developed .

Several compounds share structural similarities with 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-MethylsulfanylphenethylamineC9H13NSContains a thiol group instead of sulfone
2-Amino-1-(4-methylsulfonyl)benzeneC9H11NO2SLacks ethyl chain; more basic properties
N,N-Dimethyl-4-(methylsulfonyl)anilineC10H13NOSDimethylated amine; increased lipophilicity
1-(2-Aminoethyl)-4-methylbenzenesulfonamideC10H13NOSSulfonamide derivative; potential antibacterial activity

These compounds highlight the uniqueness of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride due to its specific functional groups and potential applications in both medicinal chemistry and materials science .

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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